molecular formula C8H12ClNO B3417368 2-Chloro-N-(hex-5-ynyl)acetamide CAS No. 1046120-17-5

2-Chloro-N-(hex-5-ynyl)acetamide

Cat. No.: B3417368
CAS No.: 1046120-17-5
M. Wt: 173.64 g/mol
InChI Key: YQDXXLTYDIDZDT-UHFFFAOYSA-N
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Description

2-Chloro-N-(hex-5-ynyl)acetamide is an organic compound with the molecular formula C8H12ClNO It is a chlorinated acetamide derivative, characterized by the presence of a chloro group and a hex-5-ynyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(hex-5-ynyl)acetamide typically involves the reaction of hex-5-yn-1-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:

Hex-5-yn-1-amine+Chloroacetyl chlorideThis compound+HCl\text{Hex-5-yn-1-amine} + \text{Chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} Hex-5-yn-1-amine+Chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(hex-5-ynyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azidoacetamides, thioacetamides, and alkoxyacetamides.

    Oxidation: Products include oxoacetamides.

    Reduction: Products include primary amines.

Scientific Research Applications

2-Chloro-N-(hex-5-ynyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to react with nucleophiles.

    Medicine: Explored as a lead compound in the development of novel anticancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(hex-5-ynyl)acetamide involves its reactivity with nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in biochemical assays to label and study nucleophilic sites in biomolecules. The compound can also interact with specific molecular targets, such as enzymes, by forming covalent bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    N-Hex-5-ynyl-2-iodo-acetamide: Similar structure but with an iodine atom instead of chlorine.

    2-Chloroacetamide: Lacks the hex-5-ynyl substituent, making it less versatile in synthetic applications.

Uniqueness

2-Chloro-N-(hex-5-ynyl)acetamide is unique due to the presence of both a chloro group and a hex-5-ynyl substituent. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and a useful probe in biochemical research.

Properties

IUPAC Name

2-chloro-N-hex-5-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO/c1-2-3-4-5-6-10-8(11)7-9/h1H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDXXLTYDIDZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046120-17-5
Record name 2-chloro-N-(hex-5-yn-1-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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